molecular formula C12H6ClF3N4O3 B608221 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid CAS No. 1193383-09-3

1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid

Cat. No.: B608221
CAS No.: 1193383-09-3
M. Wt: 346.65 g/mol
InChI Key: FXHHASJVTYRJHH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

JNJ-42041935 is a potent, competitive, and selective inhibitor of prolyl hydroxylase PHD . It inhibits PHD1, PHD2, and PHD3 . These enzymes are key regulators of the hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions .

Mode of Action

JNJ-42041935 acts as an active-site binding, iron insensitive, 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes . It competes with 2-oxoglutarate, a co-substrate of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF .

Biochemical Pathways

By inhibiting PHD enzymes, JNJ-42041935 stabilizes HIF, which then translocates to the nucleus and binds to hypoxia response elements (HREs) in the promoters of target genes . This leads to the transcriptional activation of a variety of genes involved in crucial biological processes such as erythropoiesis, angiogenesis, and metabolism .

Pharmacokinetics

It’s also known to have a significant biological effect in vivo, suggesting good bioavailability .

Result of Action

JNJ-42041935 has been shown to increase HIF-1α levels in cells and stimulate erythropoietin secretion in mice . In an inflammation-induced anemia model in rats, administration of JNJ-42041935 resulted in a significant increase in the number of circulating reticulocytes and red blood cells, increased blood hemoglobin and hematocrit .

Action Environment

The efficacy of JNJ-42041935, like other HIF stabilizers, can be influenced by the oxygen levels in the environment . Under hypoxic conditions, the activity of PHD enzymes decreases, leading to the stabilization of HIF. Therefore, the effectiveness of JNJ-42041935 may be reduced under low oxygen conditions as the target enzymes are less active . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-42041935 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, introduction of the pyrazole ring, and subsequent functionalization to introduce the trifluoromethoxy and carboxylic acid groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, including dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for JNJ-42041935 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques, such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

JNJ-42041935 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the chloro or trifluoromethoxy positions .

Scientific Research Applications

JNJ-42041935 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of HIF-PHD enzymes and their role in oxygen sensing and cellular metabolism.

    Biology: Employed in cell culture studies to investigate the effects of HIF stabilization on gene expression and cellular responses to hypoxia.

    Medicine: Explored as a potential therapeutic agent for conditions such as anemia, ischemic diseases, and cancer, where modulation of HIF activity could have beneficial effects.

    Industry: Utilized in the development of new drugs targeting HIF-PHD enzymes and in the study of hypoxia-related pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JNJ-42041935

JNJ-42041935 is unique due to its high selectivity and potency as a HIF-PHD inhibitor. It displays greater than 100-fold selectivity over factor inhibiting hypoxia-inducible factor (FIH) and minimal affinity towards a panel of other receptors, enzymes, and kinases. This makes it a valuable tool for studying HIF regulation and its potential therapeutic applications .

Properties

IUPAC Name

1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHHASJVTYRJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193383-09-3
Record name JNJ-42041935
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193383093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-42041935
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4PPL01131
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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